4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide

Description

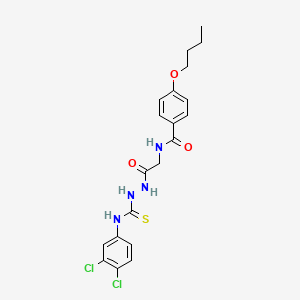

4-Butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide is a synthetic benzamide derivative featuring a complex hydrazinyl-carbamothioyl pharmacophore. Its structure comprises:

- 4-Butoxybenzamide core: A benzamide substituted with a butoxy group at the para position, which enhances lipophilicity and may influence bioavailability .

- Hydrazinyl-carbamothioyl linkage: The hydrazine-derived side chain terminates in a carbamothioyl group, a motif known for its role in hydrogen bonding and metal coordination .

Spectral characterization would likely involve IR (C=S stretch at ~1250 cm⁻¹), NMR (distinct hydrazine NH and aromatic proton shifts), and mass spectrometry (molecular ion peak ~500–600 Da) .

Properties

IUPAC Name |

4-butoxy-N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N4O3S/c1-2-3-10-29-15-7-4-13(5-8-15)19(28)23-12-18(27)25-26-20(30)24-14-6-9-16(21)17(22)11-14/h4-9,11H,2-3,10,12H2,1H3,(H,23,28)(H,25,27)(H2,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXJSIHFTQZSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:

Formation of the Hydrazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the carbamothioyl hydrazine derivative.

Coupling with Benzoyl Chloride: The carbamothioyl hydrazine derivative is then coupled with 4-butoxybenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy and dichlorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 397.319 g/mol. The presence of both hydrazine and carbamothioyl functional groups suggests potential reactivity that can be leveraged in various chemical applications, including drug development and agricultural chemistry .

Anticancer Activity

Research indicates that compounds similar to 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit specific kinases associated with cancer proliferation. A study demonstrated that certain benzamide derivatives showed moderate to high potency against RET kinase, which is implicated in various cancers .

Antimicrobial Properties

The compound's structural characteristics allow it to function as an antimicrobial agent. A related study highlighted the synthesis of benzamide derivatives that exhibited potent antibacterial activity against clinical strains, outperforming established antibiotics like ciprofloxacin and linezolid . This suggests that this compound could be explored further for its antibacterial capabilities.

Anti-inflammatory Effects

Compounds bearing similar structures have been evaluated for their efficacy in treating inflammatory bowel disease (IBD). In preclinical models, certain derivatives demonstrated significant improvement in disease parameters when administered at low doses, indicating a promising avenue for therapeutic development against chronic inflammatory conditions .

Fungicidal Activity

The compound's potential as a fungicide has been explored in various studies. Research into substituted benzamides has shown effectiveness against fungal pathogens in agricultural settings. The ability to inhibit fungal growth can be crucial for crop protection and management strategies in sustainable agriculture .

Case Studies

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their comparative features are summarized below:

Critical Analysis of Substituent Effects

In contrast, 2,4-difluorophenyl in compounds [4–6] offers similar electronic effects but with reduced steric bulk. Sulfonyl groups in compounds [4–6] increase polarity, reducing membrane permeability compared to the target compound’s butoxy group.

Alkoxy vs. Aryloxy Substituents :

- The 4-butoxy group in the target compound provides greater lipophilicity than smaller alkoxy groups (e.g., methoxy in EMAC2060 ), which may enhance blood-brain barrier penetration.

- 4-Fluorophenyl in S-alkylated triazoles [10–15] introduces moderate hydrophobicity but lacks the electron-withdrawing potency of chlorine.

Tautomerism and Stability :

- Hydrazinecarbothioamides [4–6] tautomerize to triazole-thiones [7–9], confirmed by IR (absence of C=O) and NMR (NH signals). The target compound’s hydrazinyl-carbamothioyl group may exhibit similar tautomerism, affecting its reactivity and stability.

Synthetic Yields and Challenges :

- EMAC2061 had a lower yield (<80%) compared to other analogues, likely due to steric hindrance from the 3,4-dichlorophenyl group. The target compound’s synthesis may face similar challenges unless optimized (e.g., using ultrasound-assisted methods as in ).

Research Findings and Implications

- Spectral Trends : The C=S stretch (~1250 cm⁻¹) and NH signals (δ 8.0–10.0 ppm in NMR) are consistent across hydrazinecarbothioamides , validating their utility in structural confirmation.

- Biological Potential: While biological data for the target compound are absent, analogues with dichlorophenyl groups (e.g., EMAC2061 ) are often explored for antimicrobial or anticancer activity due to their electrophilic nature.

- Synthetic Optimization : highlights the use of sodium hydroxide for cyclization, whereas employs hydrazine acylation. Combining these methods could improve the target compound’s yield.

Biological Activity

4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 397.90 g/mol. The structure includes a butoxy group, a hydrazine moiety, and a dichlorophenyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through multiple pathways:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as butyrylcholinesterase (BuChE), which is significant in the context of Alzheimer's disease. For instance, derivatives with carbamate and benzamide functionalities demonstrated potent inhibitory effects on BuChE with IC50 values ranging from 5.07 µM to 81.16 µM .

- Anti-inflammatory Effects : Studies on related compounds have shown efficacy against inflammatory bowel disease (IBD). For example, certain derivatives improved disease parameters significantly when administered in animal models .

- Anticancer Potential : Some benzamide derivatives have exhibited moderate to high potency against various cancer cell lines by inhibiting specific kinases involved in tumor progression .

Case Studies

- Alzheimer's Disease Models : In vitro studies demonstrated that compounds structurally related to this compound effectively inhibited BuChE, suggesting potential for development as anti-Alzheimer's agents .

- Inflammatory Bowel Disease : Efficacy studies using rat models indicated that certain derivatives showed significant recovery in colon and body weights, alongside reduced myeloperoxidase levels, suggesting anti-inflammatory properties .

Data Tables

| Activity Type | Compound | IC50 (µM) | Selectivity |

|---|---|---|---|

| BuChE Inhibition | Similar Benzamide Derivative | 5.07 | High |

| Anti-inflammatory | Related Compound in IBD Study | N/A | N/A |

| Anticancer Activity | Benzamide Derivative | Moderate | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.